![molecular formula C22H16O4 B14957228 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one](/img/structure/B14957228.png)
7-(benzyloxy)-3-phenoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzyloxy)-3-phenoxy-4H-chromen-4-one: is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyloxy group at the 7th position and a phenoxy group at the 3rd position on the chromen-4-one scaffold, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position using benzyl bromide in the presence of a base such as potassium carbonate.
Phenoxy Group Introduction: The phenoxy group is introduced at the 3rd position using phenol and a suitable coupling agent like phosphorus oxychloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the chromone core, potentially converting it to dihydrochromone derivatives.
Substitution: The phenoxy and benzyloxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various functionalized chromone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: In biological research, 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in neurodegenerative diseases.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, especially in the treatment of diseases like Alzheimer’s and Parkinson’s.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. By binding to the active site of the enzyme, the compound prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- 4-aminomethyl-7-benzyloxy-2H-chromen-2-one
Comparison:
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This compound also features a benzyloxy group but has additional methyl and carboxamide groups, which may enhance its selectivity and potency as an enzyme inhibitor.
- 4-aminomethyl-7-benzyloxy-2H-chromen-2-one: This compound has an aminomethyl group, which can provide additional binding interactions with target enzymes, potentially increasing its inhibitory activity.
Uniqueness: 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy and phenoxy groups makes it a versatile scaffold for further functionalization and optimization in drug discovery.
Biological Activity
7-(benzyloxy)-3-phenoxy-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, therapeutic applications, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is C19H17O3, with a molecular weight of approximately 295.34 g/mol. The compound is characterized by a benzyloxy group at the 7th position and a phenoxy group at the 3rd position of the chromone backbone, which contribute to its unique chemical properties and biological activities.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly those implicated in neurodegenerative diseases.
The compound interacts with specific molecular targets, notably monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters. By inhibiting MAO-B, the compound prevents the breakdown of neurotransmitters like dopamine, potentially alleviating symptoms associated with diseases such as Alzheimer's and Parkinson's.
Therapeutic Applications
- Neurodegenerative Diseases : Due to its MAO-B inhibitory activity, this compound shows promise in treating neurodegenerative conditions.
- Antioxidant Properties : The compound may possess antioxidant properties, contributing to neuroprotection by reducing oxidative stress in neuronal cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may also exhibit anti-inflammatory effects, further supporting its therapeutic potential.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzyloxy and phenoxy groups can enhance the biological activity of the compound. For instance:
Compound | Structural Features | Unique Properties |
---|---|---|
This compound | Benzyloxy and phenoxy groups | Potential enzyme inhibitor |
4-Aminomethyl-7-benzyloxychromen | Aminomethyl group addition | Improved binding affinity |
6-Ethyl-3-(3-fluorophenyl)-7-hydroxychromen | Hydroxyl group addition | Enhanced solubility |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on MAO-B with IC50 values in the nanomolar range. These findings were supported by enzyme kinetics analysis and docking simulations that elucidated the binding modes of the compound to MAO-B.
Clinical Relevance
Although primarily studied in vitro, the promising results suggest potential for future clinical applications. Further research is needed to evaluate pharmacokinetics, toxicity, and efficacy in vivo.
Properties
Molecular Formula |
C22H16O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-phenoxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C22H16O4/c23-22-19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-21(22)26-17-9-5-2-6-10-17/h1-13,15H,14H2 |
InChI Key |
JYQGTNHFELJFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.